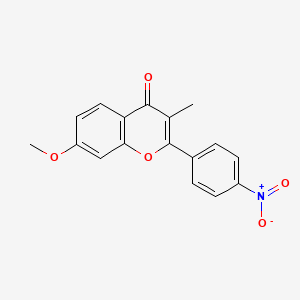
4H-1-Benzopyran-4-one, 7-methoxy-3-methyl-2-(4-nitrophenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Methoxy-3-methyl-2-(4-nitrophenyl)-4H-chromen-4-one is a synthetic organic compound belonging to the class of chromen-4-one derivatives
Métodos De Preparación
The synthesis of 7-Methoxy-3-methyl-2-(4-nitrophenyl)-4H-chromen-4-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 4-nitrobenzaldehyde with 3-methyl-4H-chromen-4-one in the presence of a base, followed by methylation using methoxy reagents under controlled conditions. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, such as using catalysts and specific solvents to facilitate the reactions.
Análisis De Reacciones Químicas
7-Methoxy-3-methyl-2-(4-nitrophenyl)-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen in the presence of a catalyst, resulting in the formation of amino derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include hydrogen, palladium on carbon (Pd/C), and sodium borohydride (NaBH4). Major products formed from these reactions include quinones, amino derivatives, and various substituted chromen-4-one derivatives.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound exhibits significant biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Due to its biological activities, it is explored as a potential therapeutic agent for treating various diseases.
Industry: It is used in the development of new materials and as a chemical intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 7-Methoxy-3-methyl-2-(4-nitrophenyl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to the inhibition of key enzymes involved in cell proliferation and survival, such as extracellular signal-regulated kinases (ERK1/2). The compound may also induce apoptosis in cancer cells by activating the mitochondrial pathway and generating reactive oxygen species (ROS).
Comparación Con Compuestos Similares
7-Methoxy-3-methyl-2-(4-nitrophenyl)-4H-chromen-4-one can be compared with other chromen-4-one derivatives, such as:
4-Hydroxy-2-quinolones: Known for their pharmaceutical and biological activities, these compounds share a similar core structure but differ in functional groups and substitution patterns.
Pyranoquinolones: These compounds exhibit unique biological activities and are synthesized through different synthetic routes.
Quinolin-2,4-diones: These derivatives are known for their roles in natural and synthetic chemistry and their pharmacological activities.
The uniqueness of 7-Methoxy-3-methyl-2-(4-nitrophenyl)-4H-chromen-4-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other similar compounds .
Propiedades
Número CAS |
122260-03-1 |
|---|---|
Fórmula molecular |
C17H13NO5 |
Peso molecular |
311.29 g/mol |
Nombre IUPAC |
7-methoxy-3-methyl-2-(4-nitrophenyl)chromen-4-one |
InChI |
InChI=1S/C17H13NO5/c1-10-16(19)14-8-7-13(22-2)9-15(14)23-17(10)11-3-5-12(6-4-11)18(20)21/h3-9H,1-2H3 |
Clave InChI |
ZDRASXYVDRXQNN-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(OC2=C(C1=O)C=CC(=C2)OC)C3=CC=C(C=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2-(2-Sulfanylethylsulfanylmethyl)prop-2-enylsulfanyl]ethanethiol](/img/structure/B14287088.png)
![6-[Bis(7-oxabicyclo[4.1.0]heptan-3-yl)methoxy]-6-oxohexanoate](/img/structure/B14287091.png)
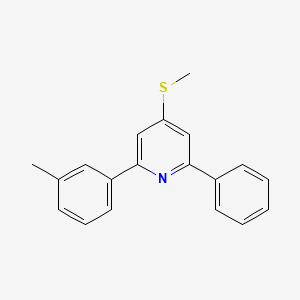
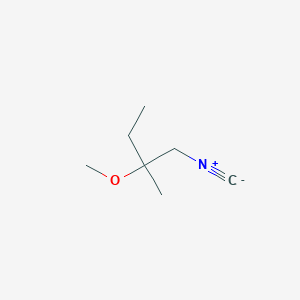

![3-[2-[(Dimethylamino)methyl]phenyl]sulfanylbenzoic acid;hydrochloride](/img/structure/B14287098.png)
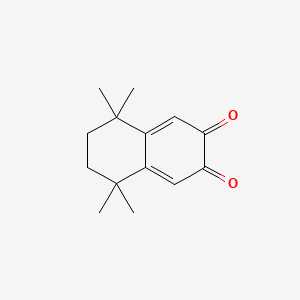

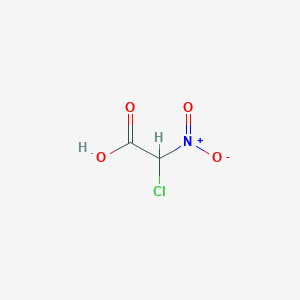

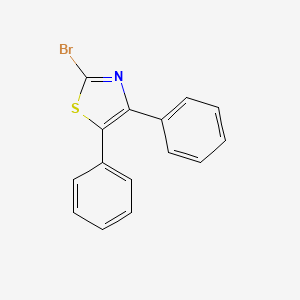
![1-[4-(2-Bromo-3-methoxy-3-methylbutoxy)phenyl]propan-1-one](/img/structure/B14287129.png)
![3-[(Pyridin-2-yl)methylidene]-1-benzofuran-2(3H)-one](/img/structure/B14287135.png)
